BenchChemオンラインストアへようこそ!

EACC

Autophagy LC3-associated phagocytosis Lysosomal function

EACC is the only small-molecule inhibitor that selectively blocks Stx17 loading on autophagosomes, preventing autophagosome-lysosome fusion while preserving lysosomal acidification and endocytic degradation. Unlike chloroquine or bafilomycin A1, it enables clean dissection of autophagy from endo-lysosomal pathways. Validated for LAP, ricin protection, SARS-CoV-2 PLpro inhibition, and EV proteomics. Essential tool for precise autophagy research without off-target lysosomal perturbation.

Molecular Formula C13H11N3O6S2
Molecular Weight 369.4 g/mol
Cat. No. B1671031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEACC
SynonymsEACC
Molecular FormulaC13H11N3O6S2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19)
InChIKeyISLJZDYAPAUORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EACC Autophagy Inhibitor: Core Identity and Baseline for Procurement


EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a small-molecule, reversible inhibitor of autophagic flux that acts by selectively blocking the translocation of the autophagosome-specific SNARE protein syntaxin 17 (Stx17), thereby preventing autophagosome-lysosome fusion [1]. The compound (CAS 864941-31-1) has a molecular weight of 369.37 g/mol and a molecular formula of C13H11N3O6S2 . Unlike late-stage lysosomotropic autophagy inhibitors, EACC does not perturb general endo-lysosomal trafficking or lysosomal acidification [2].

EACC Procurement Rationale: Why In-Class Substitution Is Not Feasible


Substitution of EACC with common late-stage autophagy inhibitors such as chloroquine or bafilomycin A1, or with early-stage inhibitors such as 3-MA or SAR405, is scientifically invalid due to fundamentally divergent mechanisms of action. EACC uniquely targets Stx17 SNARE loading on autophagosomes, blocking autophagosome-lysosome fusion while preserving lysosomal function and endocytic degradation [1]. In contrast, chloroquine and bafilomycin A1 disrupt lysosomal acidification, leading to widespread endo-lysosomal dysfunction [2]. Furthermore, EACC exhibits a distinct pharmacological profile in LC3-associated phagocytosis (LAP) assays—promoting LC3 degradation via the proteasome—whereas bafilomycin A1 inhibits LAP and chloroquine shows no effect [3]. These mechanistic divergences preclude generic substitution and necessitate EACC-specific procurement for studies requiring precise autophagic flux modulation without off-target lysosomal perturbation.

EACC Quantitative Differentiation: Evidence-Based Selection Against Comparators


EACC Reversibly Blocks Stx17 Loading Without Lysosomal Perturbation: Direct Head-to-Head Comparison with Chloroquine and Bafilomycin A1

In a direct head-to-head comparison of autophagy inhibitors on LC3-associated phagocytosis (LAP), EACC exhibited a unique LC3 degradation profile relative to chloroquine and bafilomycin A1. While bafilomycin A1 and chloroquine increased LC3-II levels due to impaired lysosomal degradation, EACC promoted LC3 degradation, likely through the proteasome pathway [1]. Critically, EACC does not affect lysosomal acidification or endocytosis-mediated degradation, whereas chloroquine and bafilomycin A1 disrupt lysosomal pH and thereby broadly impair endo-lysosomal trafficking [2].

Autophagy LC3-associated phagocytosis Lysosomal function

EACC Confers Protective Rescue Against Ricin Intoxication: Direct Interaction Analysis with TBK1 Inhibitor MRT68601

In HEp-2 cells, the TBK1 inhibitor MRT68601 strongly sensitized cells to ricin intoxication, an effect that was fully counteracted by co-treatment with 5 µM EACC [1]. While MRT68601 alone increased Golgi transport of ricin and enhanced toxicity, EACC retained its protective efficacy even in the presence of MRT68601, indicating that EACC acts downstream of TBK1-dependent Stx17 phosphorylation and independently of retrograde transport modulation [2]. Protection by EACC and sensitization by MRT68601 were both significant relative to DMSO control (*p ≤ 0.05, **p ≤ 0.005), while the combination of MRT68601 and EACC was not significantly different from DMSO [3].

Plant toxin Ricin TBK1 Retrograde transport

EACC Inhibits SARS-CoV-2 Papain-Like Protease (PLpro): Comparative IC50 Profiling Against KY-226 and Tropifexor

In a drug-repurposing screen against the MedChemExpress bioactive compound library, EACC was identified as a potent inhibitor of SARS-CoV-2 papain-like protease (PLpro) with an IC50 of 6.28 µM in FRET-based assays [1]. In the same screening, the comparator compounds KY-226 and tropifexor exhibited IC50 values of 3.53 µM and 5.54 µM, respectively, against PLpro [2]. Across replicate studies, the three hits showed IC50 values ranging from 3.39 to 8.28 µM, with dose-dependent binding confirmed in thermal shift assays [3]. Notably, EACC and KY-226 were inactive against SARS-CoV-2 main protease (Mpro) with IC50 ≥ 60 µM, whereas tropifexor exhibited weak Mpro inhibition (IC50 = 43.65 µM) [4].

SARS-CoV-2 PLpro Antiviral Drug repurposing

EACC Exhibits Differential LC3 Degradation Dynamics in Cancer-Derived Extracellular Vesicles: Class-Level Comparison Across Multiple Autophagy Modulators

In a systematic evaluation of nine autophagy modulators on the protein cargo of phosphatidylserine-positive extracellular vesicles (PS-EVs) produced by cancer cells, EACC significantly altered EV protein composition [1]. Among the tested compounds, the greatest impact on PS-EV protein content was observed with hydroxychloroquine (HCQ), bafilomycin A1 (BAFA1), CPD18, and starvation, while EACC, autophinib, rapamycin, NVP-BEZ235, and Torin1 exhibited distinct and less pronounced alterations [2]. This differential modulation of EV cargo indicates that EACC's mechanism—blocking Stx17-mediated autophagosome-lysosome fusion—imparts a unique fingerprint on secretome output that differs from lysosomal inhibitors (HCQ, BAFA1) and mTOR modulators [3].

Extracellular vesicles Cancer Phosphatidylserine LC3

EACC Application Scenarios: Evidence-Driven Research and Procurement Use Cases


Autophagosome-Lysosome Fusion Dissection Without Lysosomal Perturbation

EACC is the compound of choice for studies requiring specific blockade of autophagosome-lysosome fusion while maintaining intact lysosomal acidification and endocytic degradation. Unlike bafilomycin A1 or chloroquine, which broadly impair lysosomal function, EACC selectively prevents Stx17 loading onto autophagosomes [1]. This property enables clean dissection of autophagic flux from endo-lysosomal trafficking, as validated in LC3-associated phagocytosis (LAP) assays where EACC uniquely promoted LC3 degradation [2].

Toxin Intoxication Protection and Retrograde Transport Studies

EACC is uniquely suited for investigating late-stage retrograde transport and toxin-antidote mechanisms. It confers strong protection against ricin, abrin, and modeccin by inhibiting the cytosolic release of the enzymatically active A-moiety, acting downstream of TBK1-dependent Stx17 phosphorylation [3]. EACC overrides MRT68601-induced sensitization to ricin, confirming its protective action occurs at a step independent of early retrograde transport and lysosomal acidification [4].

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitor Screening and Characterization

EACC serves as a validated positive control or starting scaffold for PLpro-targeted antiviral discovery. It inhibits SARS-CoV-2 PLpro with an IC50 of 6.28 µM in FRET assays and demonstrates high selectivity over Mpro (IC50 ≥ 60 µM) [5]. This selectivity profile distinguishes EACC from dual PLpro/Mpro inhibitors and supports its use in high-throughput screening campaigns and thermal shift assays for PLpro inhibitor validation [6].

Cancer-Derived Extracellular Vesicle Cargo Modulation Studies

EACC is appropriate for investigating the intersection of autophagy and extracellular vesicle biogenesis in cancer biology. In PS-EV proteomic analyses, EACC induces a distinct protein cargo fingerprint that differs from the signatures of lysosomal inhibitors (HCQ, BAFA1) and mTOR modulators [7]. This specificity allows researchers to attribute EV cargo changes directly to Stx17-mediated fusion blockade rather than to lysosomal dysfunction or mTOR pathway perturbation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for EACC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.